REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[CH3:13][NH:14][CH3:15].[S:1](=[O:2])(=[O:3])([Cl:4])[Cl:5]>>[S:1](=[O:2])(=[O:3])([c:10]1[cH:9][cH:8][c:7]([Br:6])[cH:12][cH:11]1)[N:14]([CH3:13])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CN(C)S(=O)(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |